molecular formula C11H18N2NaO2S+ B10753330 sodium;5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

sodium;5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B10753330
M. Wt: 265.33 g/mol
InChI Key: AWLILQARPMWUHA-UHFFFAOYSA-N
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Description

Sodium;5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as thiopental sodium, is a barbiturate that is primarily used as an intravenous anesthetic. It is known for its rapid onset of action and short duration of effect, making it suitable for the induction of anesthesia and for short surgical procedures. Thiopental sodium is also used for hypnosis and the control of convulsive states .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiopental sodium is synthesized through a multi-step process that involves the reaction of ethylmalonic ester with urea and sulfur. The key steps include:

    Condensation Reaction: Ethylmalonic ester reacts with urea in the presence of sodium ethoxide to form 5-ethyl-5-pentan-2-yl-2-thiobarbituric acid.

    Sulfur Incorporation: The thiobarbituric acid is then treated with sulfur to introduce the sulfanylidene group, resulting in the formation of thiopental.

Industrial Production Methods

In industrial settings, thiopental sodium is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thiopental sodium undergoes several types of chemical reactions, including:

    Oxidation: Thiopental can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: Thiopental can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

Scientific Research Applications

Thiopental sodium has a wide range of applications in scientific research:

Mechanism of Action

Thiopental sodium exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased chloride ion influx into neurons, causing hyperpolarization and inhibition of neuronal activity. The primary molecular targets are the GABA_A receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Pentobarbital: Another barbiturate with similar anesthetic properties but a longer duration of action.

    Phenobarbital: Used primarily as an anticonvulsant with a much longer duration of action.

    Secobarbital: A barbiturate with a shorter duration of action compared to thiopental.

Uniqueness

Thiopental sodium is unique due to its rapid onset and short duration of action, making it particularly useful for the induction of anesthesia and short surgical procedures. Its ability to rapidly induce unconsciousness sets it apart from other barbiturates .

Properties

Molecular Formula

C11H18N2NaO2S+

Molecular Weight

265.33 g/mol

IUPAC Name

sodium;5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1

InChI Key

AWLILQARPMWUHA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na+]

Origin of Product

United States

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